Dibenzyl L-glutamate
CAS No.: 2768-50-5
Cat. No.: VC4095663
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2768-50-5 |
---|---|
Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | dibenzyl (2S)-2-aminopentanedioate |
Standard InChI | InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m0/s1 |
Standard InChI Key | DHQUQYYPAWHGAR-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Nomenclature
Dibenzyl L-glutamate (CAS: 2768-50-5) is systematically named (2S)-2-aminopentanedioic acid α,γ-dibenzyl ester. Its hydrochloride form (CAS: 4561-10-8) features a molecular formula of C₁₉H₂₂ClNO₄ and a molecular weight of 363.84 g/mol . The compound’s structure comprises an L-glutamic acid backbone with benzyl groups (-CH₂C₆H₅) esterifying both carboxyl moieties, rendering it lipophilic and resistant to nucleophilic attack at these positions (Figure 1) .
Key Structural Features:
-
Stereochemistry: The α-carbon retains the (S)-configuration of natural L-glutamic acid, crucial for biological activity .
-
Protection Strategy: Benzyl esters provide orthogonal protection, enabling selective deprotection under hydrogenolytic or acidic conditions .
Synthesis Methodologies
Classical Chemical Synthesis
The synthesis of dibenzyl L-glutamate typically involves esterification of L-glutamic acid with benzyl alcohol in the presence of acid catalysts. A notable method employs p-toluenesulfonic acid (TsOH) in cyclohexane, achieving yields exceeding 90% with minimal racemization :
Procedure:
-
Reagents: L-glutamic acid (1 eq), benzyl alcohol (5 eq), TsOH (1.2 eq), cyclohexane (solvent).
-
Reaction Conditions: Reflux at 80°C for 6 hours under Dean-Stark trap to remove water.
-
Workup: Precipitation with ethyl acetate yields the TsOH salt, which is filtered and dried .
Advantages:
-
Solvent Choice: Cyclohexane avoids racemization observed in toluene or benzyl alcohol .
-
Scalability: Demonstrated on multigram scales (e.g., 20 g starting material) .
Biocatalytic Routes
Recent advances highlight enzymatic approaches for selective mono- or diesterification:
-
Protease-Catalyzed Mono-Esterification: Alcalase protease selectively benzylates N-Boc L-glutamic acid at the α-position (81% yield), leaving the γ-carboxyl free for further functionalization .
-
γ-Selective Hydrolysis: Lipases hydrolyze the γ-benzyl ester of α,γ-dibenzyl L-glutamate, enabling isolation of α-benzyl L-glutamate (71% yield) .
Physicochemical Properties
Dibenzyl L-glutamate exhibits distinct physical characteristics critical for its handling and application (Table 1) :
Table 1: Physical Properties of Dibenzyl L-Glutamate and Derivatives
Property | Dibenzyl L-Glutamate HCl | Dibenzyl L-Glutamate Tosylate |
---|---|---|
Melting Point | 102–106°C | 142°C |
Specific Rotation | +8.5° to +10.0° (c=2, H₂O) | +7.4° (c=1, MeOH) |
Solubility | Slight in DMSO, EtOH | Slight in MeOH, EtOAc |
Molecular Weight | 363.84 g/mol | 499.58 g/mol |
Stability Considerations:
-
Acid Sensitivity: Hydrochloride form decomposes under strong acidic conditions (pH <2) .
-
Light Sensitivity: Storage in amber vials under inert atmosphere recommended .
Applications in Pharmaceutical Synthesis
Intermediate for L-Glutamine Production
The 1959 patent US2883399A details dibenzyl L-glutamate’s role in synthesizing L-glutamine, a component of vaccine media :
Peptide Synthesis
As a building block, dibenzyl L-glutamate avoids side-chain reactions during solid-phase peptide synthesis. For example, it facilitates the synthesis of polyglutamate dendrimers for drug delivery .
Recent Research Advancements
Enzymatic Resolution
Chiral HPLC (Phenomenex Lux Amylose-2 column) resolves enantiomers with >99% ee, enabling quality control in API manufacturing .
Agricultural Applications
Dibenzyl L-glutamate derivatives act as plant growth regulators, enhancing nitrogen assimilation in crops like wheat and rice .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume